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molecular formula C10H9BrOS B8733928 2-(3-Bromo-1-benzothiophen-2-yl)ethanol

2-(3-Bromo-1-benzothiophen-2-yl)ethanol

Cat. No. B8733928
M. Wt: 257.15 g/mol
InChI Key: YQJAOQLNNLXOMZ-UHFFFAOYSA-N
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Patent
US07393865B2

Procedure details

To a cooled solution (0° C.) of 2-benzo[b]thiophen-2-yl-ethanol (5 g, 28.1 mmol) in CHCl3 (30 mL), bromine (1.73 mL, 33.7 mmol) was added dropwise. The reaction was stirred overnight while gradually being warmed to room temperature. Saturated NaHCO3 was added and the organic layer was separated. The aqueous layer was subsequently extracted with dichloromethane and the combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford 2-(3-bromo-benzo[b]thiophen-2-yl)-ethanol in quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][CH2:7][OH:8])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[Br:13]Br.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[Br:13][C:4]1[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=2[S:1][C:5]=1[CH2:6][CH2:7][OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C2=C(C=C1CCO)C=CC=C2
Name
Quantity
1.73 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subsequently extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C2=C(SC1CCO)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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